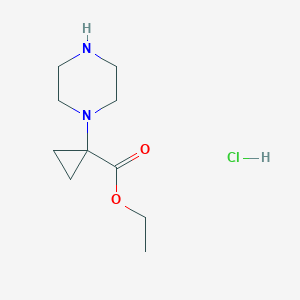

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride

Description

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a synthetic organic compound featuring a cyclopropane ring fused to a piperazine moiety, esterified as an ethyl carboxylate and stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₇N₂O₂·HCl, with a molecular weight of 233.46 g/mol (including HCl). This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and kinase inhibitors due to its dual functional groups .

Properties

IUPAC Name |

ethyl 1-piperazin-1-ylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)10(3-4-10)12-7-5-11-6-8-12;/h11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLGDWJKRMKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Cyclopropanecarbonyl Piperazine Intermediate

A prominent preparation method involves the synthesis of 1-cyclopropanecarbonylpiperazine as a key intermediate, followed by its conversion to the hydrochloride salt.

Step 1: Formation of 1-Cyclopropanecarbonylpiperazine

- 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester (68 g) is dissolved in 170 mL anhydrous dichloromethane.

- The solution is cooled to 0°C under nitrogen atmosphere.

- Trifluoroacetic acid (140 g) is added dropwise with stirring.

- After addition, the mixture is warmed to 25°C and stirred for 3 hours.

- Completion of reaction is monitored by gas phase analysis.

- The solvent is removed under reduced pressure to yield 1-cyclopropanecarbonylpiperazine as an oil.

Step 2: Conversion to Hydrochloride Salt

- The intermediate is dissolved in absolute ethanol (102–190 mL depending on scale) and cooled to 0–5°C under nitrogen.

- Cyclopropanecarbonyl chloride (25.2–56 g) is added dropwise.

- The mixture is warmed to 25°C, and seed crystals are added to induce crystallization.

- After stirring for 1 hour, methyl tert-butyl ether or isopropyl ether (51–90 mL) is added dropwise.

- The mixture is cooled to 0°C and stirred for 1 hour.

- The precipitated solid is filtered, washed with the ether solvent, and dried under vacuum at 25–30°C for 5–6 hours.

- The product obtained is 1-cyclopropanecarbonylpiperazine hydrochloride with yields ranging from 86% to 90% and piperazine content between 50–80 ppm.

- ^1H NMR (400 MHz, DMSO) shows characteristic peaks at 9.68 ppm (broad, 2H), 3.93 ppm (multiplet, 2H), 3.69 ppm (multiplet, 2H), 3.04–3.10 ppm (multiplet, 4H), 2.0 ppm (multiplet, 1H), and 0.72–0.76 ppm (multiplet, 4H).

| Parameter | Value Range |

|---|---|

| Solvent for Step 1 | Anhydrous dichloromethane |

| Temperature Step 1 | 0°C to 25°C |

| Acid Used | Trifluoroacetic acid |

| Solvent for Step 2 | Absolute ethanol |

| Temperature Step 2 | 0–5°C to 25°C |

| Acid Chloride Used | Cyclopropanecarbonyl chloride |

| Ether Used for Crystallization | Methyl tert-butyl ether or isopropyl ether |

| Yield | 86–90% |

| Piperazine Content | 50–80 ppm |

This method is documented in a patent filed in 2020, providing a robust and scalable synthesis route with high purity and yield.

Alternative Synthetic Routes Involving Carbobenzyloxy Protection and Esterification

Another approach documented in chemical literature involves the preparation of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate derivatives through carbobenzyloxy (Cbz) protection strategies and peptide coupling chemistry.

- Esterification of 1-amino-1-cyclopropanecarboxylic acid with thionyl chloride in ethanol to form the ethyl ester hydrochloride.

- Coupling of the ester with carbobenzyloxyglycyl-0-succinimide in the presence of sodium bicarbonate to yield a protected dipeptide intermediate.

- Removal of the Cbz protecting group by hydrogenolysis to free the amino derivative.

- Cyclization to form diketopiperazine or related piperazine structures.

- Subsequent conversion to hydrochloride salt via acid treatment and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential role as a ligand in receptor studies. Its interaction with biological targets, particularly sigma-1 receptors (Sig-1R), has garnered attention due to its implications in neuroprotection and cellular function modulation. Research indicates that compounds targeting Sig-1R can enhance chaperone activity and prevent cell death under stress conditions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It is being studied as an intermediate in the synthesis of pharmaceutical compounds, with potential applications in treating neurological disorders and other diseases .

Industry

The compound finds utility in the development of new materials and chemical processes, showcasing its versatility beyond academic research.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Sigma-1 Receptor Interaction : Research has shown that this compound may enhance the dissociation of Sig-1R from BiP (Binding immunoglobulin Protein), increasing its chaperone activity, which is crucial for maintaining cellular homeostasis.

- Anti-Arthritic Activity : In a study focusing on cyclopropane derivatives, compounds similar to ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate were evaluated for their anti-arthritic effects in mouse models. The findings suggested significant reductions in arthritis scores when administered .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in various synthetic pathways |

| Biology | Ligand in receptor studies | Potential neuroprotective effects via Sig-1R |

| Medicine | Intermediate in pharmaceuticals | Investigated for therapeutic uses |

| Industry | Development of new materials | Versatile applications across sectors |

Mechanism of Action

The mechanism of action of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclopropane ring may contribute to the rigidity and overall conformation of the molecule, influencing its biological activity .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperazine derivatives and cyclopropane-containing molecules. A key analogue is 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0), which substitutes the cyclopropane-ester moiety with an acetic acid chain and incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group .

| Property | Ethyl 1-(Piperazin-1-yl)Cyclopropanecarboxylate HCl | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₂O₂·HCl | C₂₁H₂₀N₂O₄ |

| Molecular Weight | 233.46 g/mol | 364.40 g/mol |

| Key Functional Groups | Cyclopropane, ethyl ester, piperazine, HCl salt | Piperazine, Fmoc, carboxylic acid |

| Primary Application | Pharmaceutical intermediate | Peptide synthesis (Fmoc protection) |

Structural Insights :

- The Fmoc group in the analogue serves as a temporary protective group for amines in solid-phase peptide synthesis, whereas the ethyl ester in the target compound may act as a prodrug feature or improve lipophilicity .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound enhances water solubility, making it suitable for aqueous reaction conditions. In contrast, the Fmoc-derivative’s carboxylic acid group confers pH-dependent solubility (soluble in basic buffers).

- Stability : The cyclopropane ring is susceptible to ring-opening under strong acidic or oxidative conditions, whereas the Fmoc group is labile under basic conditions (e.g., piperidine treatment).

Pharmacological Relevance

- Target Compound : Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants. The cyclopropane moiety may mimic aromatic rings in receptor binding, offering unique pharmacokinetic profiles.

- Fmoc Derivative : Primarily used in academic and industrial peptide synthesis, lacking direct pharmacological activity but critical for constructing bioactive peptides.

Biological Activity

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a synthetic compound that exhibits a range of biological activities, primarily due to its structural features, which include a piperazine ring and a cyclopropane moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique combination of a piperazine ring and a cyclopropane ring. The rigidity imparted by the cyclopropane structure may enhance its binding affinity to biological targets, influencing its pharmacological properties.

The compound's mechanism of action involves interaction with specific receptors and enzymes. The piperazine ring can serve as a hydrogen bond donor or acceptor, facilitating interactions with various biological targets. Notably, it has been investigated for its role as a ligand for sigma-1 receptors (Sig-1R), which are implicated in neuroprotection and the modulation of various cellular functions .

Sigma-1 Receptor Interaction

Research indicates that compounds targeting Sig-1R can exhibit neuroprotective effects by modulating chaperone activity and preventing cell death under stress conditions. This compound may enhance the dissociation of Sig-1R from BiP (Binding immunoglobulin Protein), thereby increasing its chaperone activity, which is crucial for maintaining cellular homeostasis .

Antitumor Activity

Several studies have evaluated the antitumor potential of piperazine derivatives similar to this compound. For instance, derivatives containing piperazine have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocarcinoma cells. One study reported IC50 values as low as 0.51 µM for compounds with similar structural features, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

The compound has also been assessed for antibacterial and antifungal activities. Research has shown that certain piperazine derivatives possess significant inhibitory effects against pathogenic bacteria and fungi. For example, new piperazine-based compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of sigma receptor ligands in models of neurodegeneration. This compound was included in the evaluation, showing potential in reducing neuronal cell death induced by oxidative stress through Sig-1R activation .

Case Study 2: Anticancer Activity

In vitro studies on piperazine derivatives demonstrated their effectiveness against liver cancer cells, with one derivative achieving an IC50 value of 0.51 µM against HepG2 cells. This suggests that modifications to the piperazine structure can significantly enhance anticancer potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine + Cyclopropane | Neuroprotective, Antitumor |

| Aripiprazole | Piperazine + Atypical antipsychotic | Antidepressant |

| Quetiapine | Piperazine + Atypical antipsychotic | Antidepressant |

This compound is unique due to its specific structural combination that imparts distinct biological properties compared to other piperazine or cyclopropane derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl cyclopropanecarboxylate derivatives with piperazine in the presence of a base (e.g., triethylamine) to facilitate amine coupling. Hydrogenation steps may follow to stabilize intermediates, as seen in analogous cyclopropane-piperazine systems . Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents are critical for optimizing yields (>70% reported in similar syntheses). Impurities such as unreacted piperazine or ester hydrolysis byproducts require careful monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- 1H/13C-NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the piperazine ring signals resonate near δ 2.5–3.5 ppm. Ester carbonyl carbons are observed at ~170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity. Mobile phases often combine acetonitrile and phosphate buffers (pH 2.7–3.0) to resolve piperazine-related impurities .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching theoretical molecular weights (e.g., m/z 259.2 for the free base) .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or dust.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity and stability in medicinal chemistry applications?

- Answer : The strained cyclopropane ring enhances electrophilic reactivity, enabling ring-opening reactions with nucleophiles (e.g., thiols or amines). However, this strain also increases susceptibility to acid-catalyzed degradation, necessitating pH-controlled formulations. Comparative studies with non-cyclopropane analogs show improved metabolic stability due to reduced CYP450 enzyme interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). For receptor-binding studies:

- Normalization : Express activity relative to a positive control (e.g., 5-HT receptor antagonists).

- Buffer Optimization : Use HEPES (pH 7.4) to mimic physiological conditions and reduce false negatives.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and cell-based calcium flux assays .

Q. How can impurities and degradation products be profiled during scale-up synthesis?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.

- LC-MS/MS : Detect trace impurities (e.g., de-ethylated esters or oxidized piperazine rings) with high sensitivity.

- Reference Standards : Use USP/EP-certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.